molecular formula C31H52O3 B1255232 Unii-SQ4RA6V9GD

Unii-SQ4RA6V9GD

Cat. No.: B1255232
M. Wt: 472.7 g/mol
InChI Key: PKYIOGUKISFMKN-NUKYOBHGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ME-3738, also known as 22β-methoxyolean-12-ene-3β,24(4β)-diol, is a derivative of soyasapogenol B. It is a small molecule drug that was initially developed by Meiji Seika Pharma Co., Ltd. This compound has shown potential in various therapeutic areas, particularly in the treatment of infectious diseases and digestive system disorders .

Chemical Reactions Analysis

ME-3738 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

ME-3738 exerts its effects primarily through its action as an interleukin-6 receptor alpha subunit agonist. This mechanism involves the activation of interleukin-6 receptor pathways, leading to the induction of various immune responses. The compound has been shown to induce the expression of interferon-stimulated genes and enhance the effect of interferon-alpha, thereby inhibiting viral replication and promoting antiviral immune responses .

Comparison with Similar Compounds

ME-3738 is unique among soyasapogenol derivatives due to its specific chemical modifications and biological activities. Similar compounds include other derivatives of soyasapogenol, such as:

Compared to these compounds, ME-3738 has shown unique properties in inducing interferon-beta expression and inhibiting hepatitis C virus replication, making it a valuable compound for further research and development .

Properties

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-9-methoxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol

InChI

InChI=1S/C31H52O3/c1-26(2)17-21-20-9-10-23-28(4)13-12-24(33)29(5,19-32)22(28)11-14-31(23,7)30(20,6)16-15-27(21,3)25(18-26)34-8/h9,21-25,32-33H,10-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29+,30+,31+/m0/s1

InChI Key

PKYIOGUKISFMKN-NUKYOBHGSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5OC)(C)C)C)C)C)(C)CO)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)OC)C)C)C)(C)CO)O)C)C

Synonyms

ME3738

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.